1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Overview
Description
Preparation Methods
The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol moiety. One common synthetic route includes the reaction of 2-aminothiazole with cyclohexanone under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol can be compared to other thiazole-containing compounds, such as:
2-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol: Similar structure but different position of the thiazole ring.
5-Amino-1,3-thiazole derivatives: These compounds share the thiazole ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of the thiazole ring and cyclohexanol moiety, which imparts distinct chemical and biological properties .
Biological Activity
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclohexanol moiety substituted with a thiazole ring, which is known for its significant reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 198.29 g/mol
IUPAC Name: this compound
The structure of this compound is characterized by the presence of both nitrogen and sulfur within the thiazole ring, which contributes to its unique chemical properties and biological activity.
Biological Activities
Research indicates that compounds containing thiazole moieties exhibit significant biological activities, including:
- Antimicrobial Activity: Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. Studies suggest that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties: The compound has also demonstrated efficacy against fungal species, making it a candidate for antifungal drug development .
- Anticancer Potential: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism of action for this compound involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π–π interactions, which can affect the activity of enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic pathways associated with disease processes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar thiazole-containing compounds is essential.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminothiazole | Contains an amino group on thiazole | Basic structure without cyclohexanol |
Thiazolidine | Five-membered ring with sulfur | Different ring structure |
Benzothiazole | Aromatic system fused with thiazole | Greater lipophilicity and stability |
The combination of the cyclohexanol structure with the thiazole moiety in this compound imparts distinct reactivity and biological activities not found in other similar compounds.
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Activity Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .
- Anticancer Efficacy Research: In vitro studies have shown that compounds related to this thiazole derivative can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), indicating their potential role in cancer therapy .
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c10-8-11-6-7(13-8)9(12)4-2-1-3-5-9/h6,12H,1-5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUYAJMCLZPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=C(S2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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